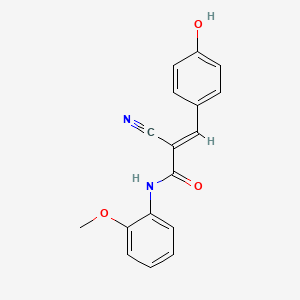

(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.30466 .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H14N2O3. It contains a cyano group (-CN), an amide group (-CONH-), and phenyl groups attached to a prop-2-enamide backbone .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, specific information about these properties for this compound was not available in the resources I found .Scientific Research Applications

Optical Properties and Mechanofluorochromism

Effect of Stacking Mode on Mechanofluorochromic Properties

Research on derivatives of 2-cyano acrylamide, similar to the compound , revealed that different optical properties arise due to distinct stacking modes. These properties were studied through synthesis and analysis of several derivatives, highlighting the potential of such compounds in the development of materials with tunable optical characteristics for applications in fluorescence-based sensors and optoelectronic devices (Song et al., 2015).

Crystal Packing and Molecular Interactions

N⋯π and O⋯π Interactions in Crystal Packing

Another study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to the compound of interest, showcased the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding in crystal packing. This suggests the potential utility of these compounds in designing materials with specific crystallographic properties, which could be crucial for the development of novel pharmaceuticals and materials science applications (Zhang et al., 2011).

Corrosion Inhibition

Synthesis and Characterization for Corrosion Inhibition

Acrylamide derivatives, including those with a cyano group and phenyl substitutions, have been explored for their corrosion inhibition properties on metals in acidic solutions. This research indicates the application of these compounds in protecting metals from corrosion, particularly in industrial settings where acid corrosion is a significant concern. The findings suggest that such compounds can serve as effective corrosion inhibitors, highlighting their importance in material preservation and maintenance (Abu-Rayyan et al., 2022).

Molecular Structure and Reactivity

Study on Molecular Structure and Hydrogen Bonding

The investigation of molecular structures, such as those of leflunomide metabolite analogs, which share structural similarities with the compound , provides valuable insights into their reactivity and interactions. This information is crucial for understanding the biological activities of these compounds and designing molecules with desired properties for pharmaceutical applications (Ghosh et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary, but they often play crucial roles in cellular signaling and metabolic pathways.

Mode of Action

It’s known that compounds with similar structures can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor signaling . These interactions can lead to changes in cellular function and behavior.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, some compounds with similar structures have been found to inhibit sphingolipid biosynthesis . This can have downstream effects on numerous cellular processes, including cell growth and proliferation, apoptosis, and immune response .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways it affects. For example, inhibition of sphingolipid biosynthesis can lead to changes in cell growth and proliferation, potentially leading to cell death .

Safety and Hazards

properties

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-15(16)19-17(21)13(11-18)10-12-6-8-14(20)9-7-12/h2-10,20H,1H3,(H,19,21)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZQGMUZQBGNFN-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)

![5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2867600.png)

![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)